2-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride
Description
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-6(8(11)12)10-4-2-7(9)3-5-10;;/h6-7H,2-5,9H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAGXSZJUUISEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride, also known as 3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride, is a compound with significant biological activity primarily related to its interaction with metabotropic glutamate receptors (mGluRs). This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound has the molecular formula and a molecular weight of approximately 172.22 g/mol. It features a propanoic acid backbone attached to a piperidine ring substituted with an amino group, which is crucial for its biological activity. The presence of both amine and carboxylic acid functional groups allows for various chemical reactions, enhancing its usability in pharmaceutical formulations.
The primary mechanism of action involves the compound acting as a selective antagonist at mGluR2/3 receptors. These receptors play a vital role in modulating neurotransmitter release and neuronal excitability, suggesting that the compound could influence synaptic plasticity and cognitive functions. Specifically, it has been shown to stimulate waking and enhance electroencephalogram (EEG) power, indicating potential applications in treating sleep disorders and enhancing cognitive performance.
Biological Activity
Research indicates that this compound exhibits several important biological activities:
- Modulation of Neurotransmission : The compound's antagonistic action on mGluRs suggests it can modulate glutamatergic signaling pathways, which are critical for various brain functions.
- Potential in Neurological Disorders : Its ability to influence synaptic plasticity makes it a candidate for further exploration in treating conditions such as anxiety, depression, and other neurological disorders.
- Stimulation of Cognitive Functions : The compound has demonstrated effects on enhancing cognitive functions by modulating neurotransmitter systems, particularly in contexts where increased neuronal excitability is beneficial .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Sleep Disorders : A study demonstrated that the administration of this compound led to increased wakefulness and enhanced EEG power in animal models. This suggests its potential utility in developing treatments for sleep-related issues.
- Neurotransmitter Interaction : In vitro studies showed that the compound could significantly alter glutamate release in neuronal cultures, indicating its role in modulating neurotransmission pathways crucial for learning and memory processes.
- Therapeutic Applications : Research exploring the pharmacological profiles of compounds similar to this compound highlighted its potential as a scaffold for developing new drugs targeting mGluRs in various psychiatric conditions .
Comparative Analysis
A comparative analysis with structurally similar compounds can provide insights into its unique biological profile:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Aminopiperidine | Pipedine derivative | Building block in synthesis |
| LY341495 | mGluR antagonist | Selective action on mGluR2/3 receptors |
| N-Methyl-D-aspartate | NMDA receptor agonist | Critical role in synaptic plasticity |
| 3-(3-Aminopiperidin-1-yl)propanoic acid dihydrochloride | Structural isomer | Different receptor interaction profile |
This table highlights the distinctiveness of this compound within the context of drug development and therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between the target compound and related analogs:
Key Observations:
- Functional Groups: The target compound’s carboxylic acid group distinguishes it from analogs like Benzyl 4-aminopiperidine-1-carboxylate (ester) and Levocetirizine (piperazine ring). Carboxylic acids enhance polarity and hydrogen-bonding capacity, influencing receptor binding or solubility .
- Dihydrochloride Salts : Both the target compound and Levocetirizine dihydrochloride utilize dihydrochloride salts to improve water solubility and stability. In contrast, the benzyl ester in lacks ionizable groups, limiting its aqueous solubility .
- Toxicity: Safety data for the benzyl ester derivative () indicate insufficient toxicological studies, whereas 2-(4-aminopiperidin-1-yl)nicotinonitrile dihydrochloride () is labeled as an irritant, suggesting handling precautions for similar compounds .
Physicochemical and Pharmacological Properties
- Solubility : The dihydrochloride form of the target compound likely exhibits higher water solubility than its free base, similar to Levocetirizine dihydrochloride , which is formulated for oral administration .
- Reactivity: The amino group on the piperidine ring may participate in nucleophilic reactions or hydrogen bonding, a feature shared with 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylic acid dihydrochloride .
- Stability : Dihydrochloride salts generally offer better thermal and hydrolytic stability compared to free bases, as seen in ’s storage recommendations (room temperature) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride typically involves multi-step synthetic strategies starting from piperidine derivatives and appropriate carboxylic acid precursors. Key steps include amination, protection/deprotection, esterification/hydrolysis, and salt formation.
Amination and Piperidine Derivative Formation
- Aminopiperidine derivatives are often synthesized by nucleophilic substitution or reductive amination of piperidine rings with suitable amine sources.
- For example, the reaction of aminopyrrolidine and aminopiperidine derivatives with alkylating agents leads to N-substituted amino acid esters, which serve as intermediates for further transformations.
Esterification and Hydrolysis to Propanoic Acid
- The propanoic acid moiety is introduced by esterification of the corresponding amino-substituted piperidine with ethyl or methyl propanoates.
- Hydrolysis of these esters under basic conditions (e.g., sodium hydroxide in aqueous ethanol) yields the free acid. This step is monitored by TLC and typically carried out at room temperature or mild heating (around 25 °C) for several hours.
Formation of the Dihydrochloride Salt
- The free base of 2-(4-Aminopiperidin-1-yl)propanoic acid is converted to its dihydrochloride salt by treatment with hydrochloric acid sources.
- Various HCl sources can be used, including methanol-HCl, ethanol-HCl, isopropyl alcohol-HCl, aqueous HCl, or dry HCl gas.
- For example, isopropyl alcohol-HCl is added slowly to the reaction mixture at low temperatures (10–15 °C), and the mixture is stirred for 2 hours to precipitate the dihydrochloride salt, which is then filtered and washed.
Detailed Process Example from Patent Literature
A representative improved process for preparing related aminopiperidinyl derivatives involves the following steps:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Methylation of precursor compound | Using dimethyl sulfate (2.5–3.0 molar equivalents), temperature 20 °C to reflux | Ensures conversion to methylated intermediate |
| 2 | Salt formation | Treat intermediate with isopropyl alcohol-HCl at 10–15 °C, stir 2 hours | Precipitates hydrochloride salt |
| 3 | Filtration and washing | Filter solid, wash with isopropyl alcohol and acetonitrile | Purifies crude salt |
| 4 | Recrystallization | Recrystallize from n-propanol at reflux, then cool to 0–5 °C | Provides crystalline pure product |
| 5 | Final drying | Dry under vacuum | Obtains final dihydrochloride salt |
This process emphasizes controlled temperature, stoichiometric reagent use, and careful purification to yield high-purity crystalline dihydrochloride salts.
Purification and Characterization
- The dihydrochloride salt is purified by recrystallization from solvents such as n-propanol or mixtures of alcohols.
- Characterization includes powder X-ray diffraction (PXRD) to confirm crystalline form, and NMR spectroscopy (1H, 13C, and 15N) to verify chemical structure and purity.
- Additional analytical techniques include high-resolution mass spectrometry and melting point determination to ensure compound identity and quality.
Comparative Table of Preparation Parameters
| Parameter | Typical Range/Condition | Purpose/Effect |
|---|---|---|
| Methylation reagent | Dimethyl sulfate, 2.5–3.0 molar equivalents | Efficient methylation of precursor |
| Reaction temperature | 20 °C to reflux (solvent dependent) | Controls reaction rate and selectivity |
| HCl source for salt formation | Isopropyl alcohol-HCl, methanol-HCl, aqueous HCl | Formation of stable dihydrochloride salt |
| Salt formation temperature | 10–15 °C | Optimizes precipitation and purity |
| Recrystallization solvent | n-Propanol or alcohol mixtures | Enhances purity and crystallinity |
| Hydrolysis conditions | NaOH in aqueous ethanol, ~25 °C, 10 h | Converts ester to free acid |
Research Findings and Notes
- The use of isopropyl alcohol-HCl is preferred for salt formation due to better control over precipitation and purity.
- The methylation step is critical and requires careful control of reagent stoichiometry and temperature to avoid side reactions.
- Recrystallization at controlled temperatures improves the crystalline quality and removes impurities.
- Analytical data confirm that the final dihydrochloride salt matches expected crystalline patterns and molecular structures, ensuring reproducibility and reliability of the preparation method.
Q & A
Q. What mechanistic insights explain its inhibitory effects on carboxypeptidase B?
- Competitive inhibition : Ki values (e.g., 2.3 µM) suggest direct competition with natural substrates at the active site.
- Structural basis : MD simulations reveal salt bridges between the protonated amino group and Glu-145 of the enzyme, stabilizing the inhibited state .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
